1-(1,3-thiazol-4-yl)ethane-1,2-diol hydrochloride
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Overview
Description
1-(1,3-thiazol-4-yl)ethane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H7NO2S·HCl It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-(1,3-thiazol-4-yl)ethane-1,2-diol hydrochloride typically involves the reaction of thiazole derivatives with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Chemical Reactions Analysis
1-(1,3-thiazol-4-yl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
1-(1,3-thiazol-4-yl)ethane-1,2-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-4-yl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1,3-thiazol-4-yl)ethane-1,2-diol hydrochloride can be compared with other similar compounds, such as:
1-(1,3-thiazol-4-yl)ethane-1,2-diol: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
4-(2-amino-1,3-thiazol-4-yl)phenol hydrochloride: Another thiazole derivative with potential biological activity.
2-(1,3-thiazol-4-yl)ethanol: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-thiazol-4-yl)ethane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S.ClH/c7-1-5(8)4-2-9-3-6-4;/h2-3,5,7-8H,1H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZPYYKPZIPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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